molecular formula C7H13NO3 B13301779 3-Amino-2-(oxolan-3-yl)propanoic acid

3-Amino-2-(oxolan-3-yl)propanoic acid

Cat. No.: B13301779
M. Wt: 159.18 g/mol
InChI Key: LFGQVAXQJPFPAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(oxolan-3-yl)propanoic acid typically involves the reaction of alanine derivatives with tetrahydrofuranThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-2-(oxolan-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tetrahydrofuran ring may also play a role in stabilizing interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(oxolan-2-yl)propanoic acid: Similar structure but with the tetrahydrofuran ring in a different position.

    3-(oxolan-2-yl)propanoic acid: Lacks the amino group, making it less reactive in certain biological contexts.

Uniqueness

3-Amino-2-(oxolan-3-yl)propanoic acid is unique due to the presence of both an amino group and a tetrahydrofuran ring.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-amino-2-(oxolan-3-yl)propanoic acid

InChI

InChI=1S/C7H13NO3/c8-3-6(7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

LFGQVAXQJPFPAD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(CN)C(=O)O

Origin of Product

United States

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